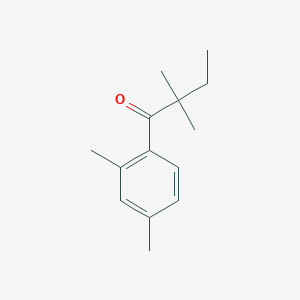

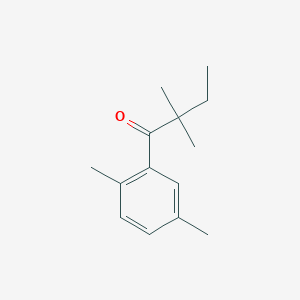

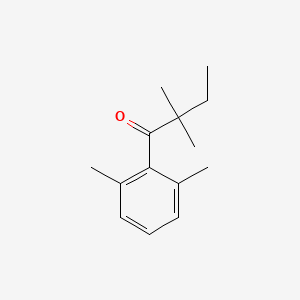

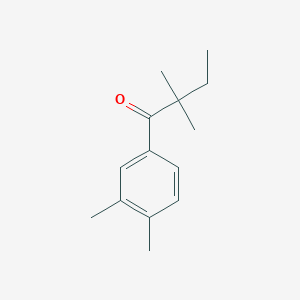

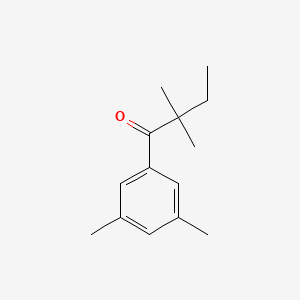

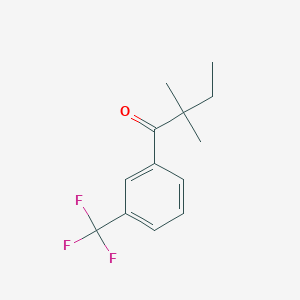

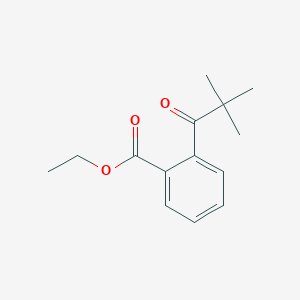

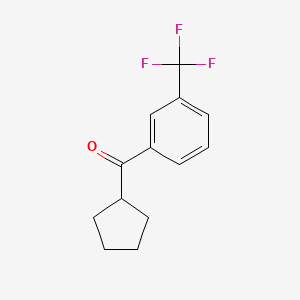

Cyclopentyl 3-trifluoromethylphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, has been a subject of interest due to their valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A photoredox, nickel and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids and aryl/alkyl bromides, allows for concise synthesis of highly functionalized ketones directly .Molecular Structure Analysis

The molecular structure of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in various databases such as PubChem and ChemSpider . The molecular formula is C14H13F3O.Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are associated with a number of useful reactions. Catalytic methods for ketone synthesis are continually being developed . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in databases like PubChem and ChemicalBook .科学的研究の応用

Photochemical Reactions

Research into the photochemistry of cyclopentenyl methyl ketones, which may share reactive characteristics with Cyclopentyl 3-trifluoromethylphenyl ketone, demonstrates their propensity for undergoing various photochemical reactions, such as 1,3-acetyl shifts and oxa-di-π-methane rearrangements under direct irradiation and triplet sensitization. These reactions are critical for synthesizing complex organic structures, indicating the potential utility of Cyclopentyl 3-trifluoromethylphenyl ketone in photochemical syntheses (Gonzenbach et al., 1977).

Cycloaddition Reactions

The [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis, are relevant for generating highly substituted cyclopentane ring systems. This indicates Cyclopentyl 3-trifluoromethylphenyl ketone could be applied in synthesizing complex organic frameworks, showcasing its applicability in organic synthesis through cycloaddition reactions (Lu, Shen, & Yoon, 2011).

Green Chemistry Applications

Cyclopentyl methyl ether, closely related to Cyclopentyl 3-trifluoromethylphenyl ketone, has been employed as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes under Dean-Stark conditions, highlighting its utility in environmentally friendly chemistry practices (Azzena et al., 2015).

Novel Organic Syntheses

The construction of highly-functionalized cyclopentanes from silyl enol ethers and activated cyclopropanes through [3+2] Cycloaddition catalyzed by triflic imide showcases advanced methodologies in organic synthesis that could incorporate Cyclopentyl 3-trifluoromethylphenyl ketone (Takasu, Nagao, & Ihara, 2006).

将来の方向性

Trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Their potential applications in various fields, including medicinal chemistry, make them a subject of ongoing research .

特性

IUPAC Name |

cyclopentyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFDTWBLQYATME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642572 |

Source

|

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3-trifluoromethylphenyl ketone | |

CAS RN |

898791-66-7 |

Source

|

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。